molecular formula C9H12OS B2802120 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol CAS No. 30439-31-7

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B2802120
CAS No.: 30439-31-7
M. Wt: 168.25
InChI Key: BZUCROKDRHBEBG-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the Grignard reaction, where 2-(methylsulfanyl)benzyl chloride reacts with magnesium in the presence of an ether solvent, followed by hydrolysis to produce the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation or other advanced techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, or alcohols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted phenyl ethanols.

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol can be compared with other similar compounds, such as:

  • 1-[4-(Methylsulfanyl)phenyl]ethan-1-ol
  • 1-[2-(Methylsulfonyl)phenyl]ethan-1-ol
  • 1-[2-(Methylsulfanyl)phenyl]ethan-1-one

These compounds share structural similarities but differ in the position or nature of the substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCROKDRHBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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